N-(2-fluorophenyl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-fluorophenyl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C18H16FN3O2S and its molecular weight is 357.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Development for PET Imaging
Researchers have investigated compounds with structural similarities to "N-(2-fluorophenyl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide" in the development of radioligands for Positron Emission Tomography (PET) imaging. These studies aim to synthesize radioligands that can target specific receptors in the brain, providing valuable insights into various neurological conditions. For example, the synthesis of 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, a potential histamine H3 receptor ligand, labeled with fluorine-18, illustrates the application of related compounds in clinical PET studies to image histamine H3 receptors (Iwata et al., 2000).
Antiprotozoal and Anticonvulsant Activities
The synthesis and evaluation of compounds with imidazolyl and benzimidazole derivatives, including those structurally related to "this compound", have demonstrated significant antiprotozoal and anticonvulsant activities. These compounds have shown promising results against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with some derivatives displaying better efficacy than standard treatments such as metronidazole (Pérez‐Villanueva et al., 2013). Additionally, omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives have been synthesized and tested for their anticonvulsant activity, highlighting the compound's potential in developing new therapeutic agents (Aktürk et al., 2002).
Glutaminase Inhibition for Cancer Treatment
Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share functional groups with "this compound", has opened new avenues for cancer treatment. These studies focus on the synthesis of BPTES analogs as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), a promising target for cancer therapy. Structure-activity relationship (SAR) studies have identified analogs with similar potency and improved solubility compared to BPTES, demonstrating their potential to inhibit cancer cell growth (Shukla et al., 2012).
Imaging Agents for Neurodegenerative Disorders
Compounds structurally akin to "this compound" have been synthesized and evaluated as potential imaging agents for peripheral benzodiazepine receptors (PBRs), which are implicated in neurodegenerative disorders. The synthesis of fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, and their evaluation as PBR imaging agents using PET, exemplifies the relevance of such compounds in studying diseases like Alzheimer's and Parkinson's (Fookes et al., 2008).
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-24-16-9-5-4-8-15(16)22-11-10-20-18(22)25-12-17(23)21-14-7-3-2-6-13(14)19/h2-11H,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTYCETWEDODDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN=C2SCC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.